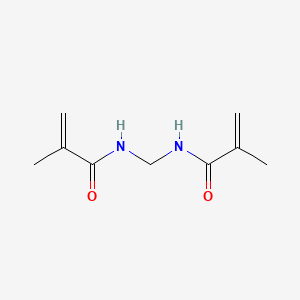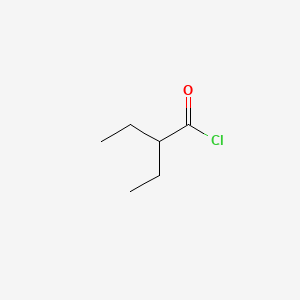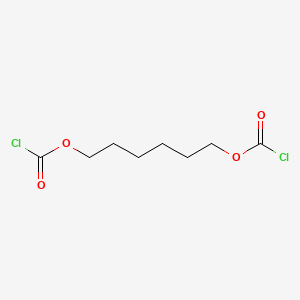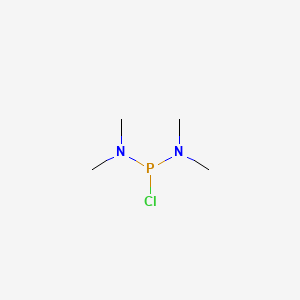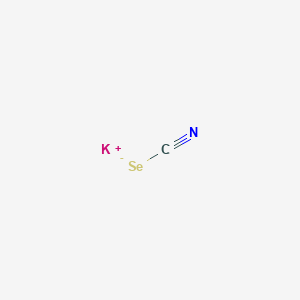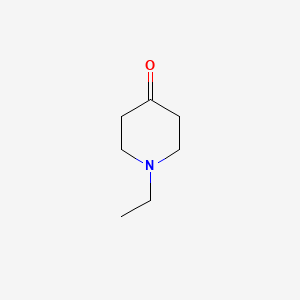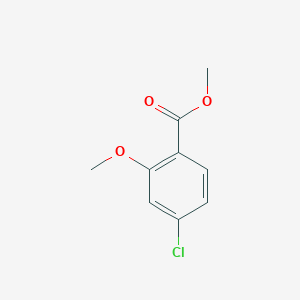
Methyl 4-chloro-2-methoxybenzoate
Descripción general
Descripción
“Methyl 4-chloro-2-methoxybenzoate” is a chemical compound with the CAS Number: 78955-90-5 . It has a molecular weight of 200.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-2-methoxybenzoate” is C9H9ClO3 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .
Physical And Chemical Properties Analysis
“Methyl 4-chloro-2-methoxybenzoate” is a solid compound . Other physical and chemical properties are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
1. Derivatives in Marine Endophytic Fungus
A study by Xia et al. (2011) discovered new compounds, including derivatives of methyl 4-chloro-2-methoxybenzoate, from the marine endophytic fungus NIGROSPORA. These compounds demonstrated moderate antimicrobial and antitumor activity.
2. Thermochemical Properties
The structural and thermochemical properties of methyl 4-chloro-2-methoxybenzoate were examined by Flores et al. (2019). They used combustion calorimetry and thermogravimetry to obtain combustion and vaporization enthalpies, contributing to understanding the compound's physical behavior.
3. Synthesis Techniques
Chen Bing-he (2008) explored the synthesis of Methyl 4-bromo-2-methoxybenzoate, a close derivative, highlighting the methodology and purity achieved in the synthesis process.
4. pH-Controlled Oxidation
Research by Ballard (2010) looked into the pH-controlled oxidation of 4′-methoxyacetophenone, leading to the creation of 4-methoxybenzoic acid. This study provides insights into the chemoselectivity of reactions involving similar compounds.
5. Volatile Compound Analysis
Zahradníčková & Bouman (2006) used headspace solid-phase microextraction coupled with GC-MS analysis to study volatile compounds, including methyl 4-chloro-2-methoxybenzoate, emitted by Ixodes ricinus (ticks).
6. Schiff Bases Complexation
Chohan et al. (2003) conducted a study on Schiff bases derived from 2-amino-4-methoxybenzoic acid. Their antibacterial properties were explored, demonstrating the compound's application in medicinal chemistry.
7. Polyaniline Doping
Amarnath & Palaniappan (2005) investigated using methyl 4-methoxybenzoate as a dopant for polyaniline, a conducting polymer. This study expands the understanding of the compound's application in materials science.
Propiedades
IUPAC Name |
methyl 4-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEXPQWKBMXWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316178 | |
| Record name | methyl 4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-2-methoxybenzoate | |
CAS RN |
78955-90-5 | |
| Record name | 78955-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

